molecular formula C5H10N2O B570481 3-Amino-1-methylpyrrolidin-2-one CAS No. 119329-48-5

3-Amino-1-methylpyrrolidin-2-one

Cat. No.: B570481
CAS No.: 119329-48-5
M. Wt: 114.148
InChI Key: VZDMTWJWRRUJED-UHFFFAOYSA-N
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Description

3-Amino-1-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a derivative of pyrrolidinone, featuring an amino group at the third position and a methyl group at the first position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3-Amino-1-methylpyrrolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) This enzyme is involved in the production of prostaglandin D2, a compound that has various physiological roles, including the regulation of sleep and inflammation By inhibiting H-PGDS, this compound can modulate the levels of prostaglandin D2, thereby influencing these physiological processes

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting H-PGDS, this compound can alter the signaling pathways mediated by prostaglandin D2, which can impact inflammation and other cellular responses . Additionally, this compound may affect the expression of genes involved in these pathways, leading to changes in cellular metabolism and function.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with specific biomolecules. As an inhibitor of H-PGDS, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of prostaglandin H2 to prostaglandin D2 This inhibition can lead to a decrease in prostaglandin D2 levels, thereby modulating the physiological processes regulated by this compound

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its inhibitory action on H-PGDS and the resulting changes in prostaglandin D2 levels

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can effectively inhibit H-PGDS and modulate prostaglandin D2 levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to prostaglandin synthesis. By inhibiting H-PGDS, this compound can alter the metabolic flux of prostaglandin precursors, leading to changes in the levels of various prostaglandins

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, this compound may accumulate in certain tissues, particularly those involved in prostaglandin synthesis and metabolism .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in prostaglandin synthesis . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, reduced amine derivatives, and various substituted pyrrolidinones.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and a methyl group, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-amino-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDMTWJWRRUJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672425
Record name 3-Amino-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119329-48-5
Record name 3-Amino-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-methyl-2-pyrrolidinone hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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